(R)-4-Fluoro-indan-1-ylamine
Overview
Description
®-4-Fluoro-indan-1-ylamine: is a chiral amine compound with a fluorine atom attached to the indane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Fluoro-indan-1-ylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-Fluoro-indan-1-one.
Reduction: The ketone group in 4-Fluoro-indan-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Industrial Production Methods: Industrial production of ®-4-Fluoro-indan-1-ylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the desired enantiomer is produced.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-4-Fluoro-indan-1-ylamine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Imines or oximes.
Reduction: Secondary amines.
Substitution: Various substituted indan-1-ylamine derivatives.
Scientific Research Applications
Chemistry: ®-4-Fluoro-indan-1-ylamine is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, ®-4-Fluoro-indan-1-ylamine is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-indan-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
4-Fluoro-indan-1-ylamine: Lacks the chiral center, making it less selective in biological applications.
®-4-Chloro-indan-1-ylamine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
®-4-Methyl-indan-1-ylamine: Contains a methyl group instead of fluorine, affecting its reactivity and biological activity.
Uniqueness: ®-4-Fluoro-indan-1-ylamine is unique due to the presence of the fluorine atom and the chiral center, which together enhance its chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, while the chiral center allows for enantioselective interactions in biological systems.
Properties
IUPAC Name |
(1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMRBDZNUKOAC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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